molecular formula C11H11Cl2NO B7859114 5-(3,4-Dichloro-phenoxy)pentanenitrile

5-(3,4-Dichloro-phenoxy)pentanenitrile

Cat. No.: B7859114
M. Wt: 244.11 g/mol
InChI Key: HMNNLOOOPIMWAI-UHFFFAOYSA-N
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Description

5-(3,4-Dichloro-phenoxy)pentanenitrile (CAS: 1864059-76-6) is a synthetic nitrile derivative characterized by a pentanenitrile backbone substituted with a 3,4-dichlorophenoxy group. The discontinuation may relate to challenges in synthesis, regulatory constraints, or efficacy compared to alternatives.

Properties

IUPAC Name

5-(3,4-dichlorophenoxy)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO/c12-10-5-4-9(8-11(10)13)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNNLOOOPIMWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCCC#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichloro-phenoxy)pentanenitrile typically involves the reaction of 3,4-dichlorophenol with 5-bromopentanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of 5-(3,4-Dichloro-phenoxy)pentanenitrile may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichloro-phenoxy)pentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

5-(3,4-Dichloro-phenoxy)pentanenitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichloro-phenoxy)pentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group can bind to active sites, altering the function of the target molecule. The nitrile group may also participate in hydrogen bonding or other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Natural Nitriles from Glucosinolate Degradation

Nitriles derived from glucosinolates (GLS) in plants share functional similarities but differ in origin and bioactivity:

Compound Name Substituent/Group Source/Context Key Properties/Findings Reference
5-(Methylthio)-pentanenitrile Methylthio (-SCH₃) Rapeseed oil (thermal degradation of GLS) Odor activity value (OAV) > 9.2; key aroma contributor in roasted oils
Octanenitrile Aliphatic chain (C₈) Rapeseed oil OAV > 5.8; formed at 180°C roasting
5-(Methylsulfinyl)-pentanenitrile Methylsulfinyl (-SOCH₃) Pugionium cornutum (plant extract) First isolation from genus; potential defense role

Key Differences :

  • Substituents: Natural nitriles feature sulfur-containing groups (methylthio, sulfinyl) or aliphatic chains, whereas 5-(3,4-Dichloro-phenoxy)pentanenitrile has a halogenated aromatic ether.
  • Bioactivity : Natural nitriles contribute to plant defense or food aroma , while synthetic nitriles like the target compound may target specific biochemical pathways.

Key Differences :

  • Substituent Effects: MM36’s anthracene group enhances MDR modulation , while the dichlorophenoxy group in the target compound may influence lipophilicity and receptor binding.
  • Toxicity : 5-(Acetyloxy)-pentanenitrile exhibits acute oral toxicity (Category 4) and skin irritation , whereas halogenated analogs like the target compound may pose distinct hazards.

Structural Analogs with Varied Functional Groups

Substituent diversity dramatically alters physicochemical and biological properties:

Compound Name Functional Group Molecular Weight (g/mol) Notable Features Reference
5-(3,4-Dichloro-phenoxy)pentanenitrile 3,4-Dichlorophenoxy Not reported Discontinued; halogenated aromatic
2-(3,4-Dimethoxyphenyl)-pentanenitrile 3,4-Dimethoxyphenyl ~353.4 (as hydrochloride) Verapamil intermediate; electron-donating groups
4-S-N,N-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile Dibenzylamino, ketone Not reported Intermediate for specialty chemicals

Structural Insights :

  • Electron Effects : Chlorine (electron-withdrawing) vs. methoxy (electron-donating) groups alter electronic density, affecting reactivity and interactions.
  • Chain Modifications: Ketone or amino groups (e.g., 4-S-N,N-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile) introduce hydrogen-bonding sites, enhancing solubility .

Tables for Comparative Analysis

Table 1: Substituent Impact on Nitrile Properties

Functional Group Example Compound Key Effect
3,4-Dichlorophenoxy Target compound Increased lipophilicity, potential toxicity
3,4-Dimethoxyphenyl Verapamil impurity J Enhanced electron density, pharmaceutical relevance
Methylthio 5-(Methylthio)-pentanenitrile Volatility, aroma contribution

Table 2: Bioactivity Comparison

Compound Type Example Bioactivity/Application
Halogenated synthetic Target compound Potential agrochemical intermediate
Multidrug resistance modulator MM36 IC₅₀ ~ 0.1 µM for MDR inhibition
Natural plant-derived 5-(Methylsulfinyl)-pentanenitrile Defense metabolite in Pugionium cornutum

Biological Activity

5-(3,4-Dichloro-phenoxy)pentanenitrile is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture. This article explores the compound's synthesis, biological mechanisms, and its effects on various biological systems, supported by relevant data and case studies.

Synthesis

The synthesis of 5-(3,4-Dichloro-phenoxy)pentanenitrile typically involves a nucleophilic substitution reaction between 3,4-dichlorophenol and 5-bromopentanenitrile. The reaction is generally carried out in an aprotic solvent such as dimethylformamide (DMF) under basic conditions using potassium carbonate as a base. This method ensures a high yield and purity of the final product.

The biological activity of 5-(3,4-Dichloro-phenoxy)pentanenitrile is attributed to its interaction with specific molecular targets within biological systems. The dichlorophenoxy group may bind to active sites on enzymes or receptors, potentially altering their function. The nitrile group can also participate in hydrogen bonding, contributing to the compound's overall biological effects.

Antimicrobial Properties

Research indicates that 5-(3,4-Dichloro-phenoxy)pentanenitrile exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of 5-(3,4-Dichloro-phenoxy)pentanenitrile

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

There is emerging evidence supporting the anticancer properties of this compound. In studies involving various cancer cell lines, including breast and prostate cancer cells, 5-(3,4-Dichloro-phenoxy)pentanenitrile has demonstrated cytotoxic effects. The compound appears to induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest.

Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study examining the effects on MCF-7 breast cancer cells, treatment with 5-(3,4-Dichloro-phenoxy)pentanenitrile resulted in a dose-dependent decrease in cell viability:

Concentration (µM)% Cell Viability
1085
2070
5045
10020

Research Applications

Beyond its antimicrobial and anticancer properties, this compound is also being investigated for its role in agricultural applications as a potential pesticide. Its ability to inhibit specific biochemical pathways in pests suggests it could be developed into an effective agrochemical.

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